Cas no 23949-01-1 (1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)-)

1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)- structure
23949-01-1 structure
Product Name:1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)-
CAS No:23949-01-1
MF:C21H14N2O
MW:310.34866476059
CID:261430
PubChem ID:266875
Update Time:2025-04-19

1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Phthalazinone,4-(9H-fluoren-2-yl)-
    • 4-(9H-fluoren-2-yl)-2H-phthalazin-1-one
    • 1-(Fluoren-2-yl)-4-hydroxy-benzo< e> pyridazin
    • 4-(9h-fluoren-2-yl)phthalazin-1(2h)-one
    • 4-fluoren-2-yl-2H-phthalazin-1-one
    • AC1L6H0C
    • AC1Q6EAJ
    • AG-K-16303
    • AR-1F6515
    • CTK4F2627
    • NSC105681
    • NSC-105681
    • 23949-01-1
    • DTXSID70295840
    • Inchi: 1S/C21H14N2O/c24-21-19-8-4-3-7-18(19)20(22-23-21)14-9-10-17-15(12-14)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,23,24)
    • InChI Key: LZBFLTZTHFHBRZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=CC3C4C=CC=CC=4CC=3C=2)=NN1

Computed Properties

  • Exact Mass: 310.11072
  • Monoisotopic Mass: 310.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.728
  • PSA: 41.46
  • LogP: 4.16130
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